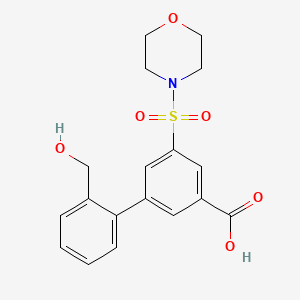
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CFEP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess numerous biological activities.
作用機序
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system. This compound has been shown to increase GABA levels in the brain, which can result in its anxiolytic and anticonvulsant effects. This compound has also been found to modulate the activity of voltage-gated sodium channels, which can contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase GABA levels in the brain, which can result in its anxiolytic and anticonvulsant effects. This compound has also been found to modulate the activity of voltage-gated sodium channels, which can contribute to its anticonvulsant properties. This compound has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also highly selective and has low toxicity, making it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the potential use of this compound in the treatment of epilepsy and other seizure disorders. This compound has been shown to possess anticonvulsant properties, and further research could explore its efficacy in animal models of epilepsy. Another area of interest is the potential use of this compound in the treatment of anxiety disorders and depression. This compound has been found to possess anxiolytic and antidepressant properties, and further research could explore its potential as a novel therapeutic agent. Additionally, further research could explore the mechanism of action of this compound and its potential interactions with other compounds.
合成法
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-ethylpiperazine-1-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized and can produce high yields of pure this compound.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. Furthermore, this compound has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-13(16)12(15)9-11/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXBAJUSNCAOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)

![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)

![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)
![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
amine hydrochloride](/img/structure/B5307057.png)